molecular formula C8H15NO B8722254 {1-azabicyclo[3.2.1]octan-5-yl}methanol

{1-azabicyclo[3.2.1]octan-5-yl}methanol

Cat. No.: B8722254
M. Wt: 141.21 g/mol
InChI Key: QWUOGDASTIXBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-azabicyclo[3.2.1]octan-5-yl}methanol (CAS 148672-75-7) is a chiral 1-azabicyclo[3.2.1]octane derivative that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This compound features a methanol functional group on a rigid bicyclic structure containing a bridgehead nitrogen atom, making it a privileged building block for the synthesis of more complex, biologically active molecules. Its primary research value lies in its role as a key synthetic intermediate for the development of novel pharmacological tools and potential therapeutics. The 1-azabicyclo[3.2.1]octane core is a prominent structural motif in the design of inhibitors for intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase enzyme[a]. NAAA inhibition is a promising therapeutic strategy for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby enhancing its natural anti-inflammatory and analgesic effects at the site of inflammation[a]. Researchers have utilized this azabicyclic scaffold to develop potent, systemically available, non-covalent NAAA inhibitors, with some derivatives demonstrating inhibitory activity in the low nanomolar range (e.g., IC50 = 0.042 μM)[a]. Beyond inflammation, azabicyclo[3.2.1]octane-based structures are also investigated for their activity on the central nervous system. This core structure has been identified in novel classes of dopamine transporter (DAT) inhibitors, which are relevant for the study of conditions like cocaine abuse and other neuropsychiatric disorders[c]. Furthermore, related 2-azabicyclo[3.2.1]octane conjugates have been synthesized and shown to exhibit moderate to potent antiproliferative activity against various human cancer cell lines, including melanoma, pancreas, and lung tumors[d]. The hydrochloride salt of this compound (CAS 1955561-19-9) is also available for researchers, offering different solubility properties for various experimental conditions[b]. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-azabicyclo[3.2.1]octan-5-ylmethanol

InChI

InChI=1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2

InChI Key

QWUOGDASTIXBPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C1)C2)CO

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Tropinone Derivatives

Tropinone derivatives serve as precursors for generating the bicyclic framework. A stereoselective reduction of tropinone using chiral catalysts like (R)- or (S)-BINAP-Ru complexes yields the desired endo or exo stereoisomers. For example, hydrogenation of tropinone with a Ru-(S)-BINAP catalyst in methanol at 50°C produces the endo-alcohol with >90% enantiomeric excess (ee). Subsequent oxidation and functionalization steps introduce the methanol group at the 5-position.

Reaction conditions and yields vary significantly based on the reducing agent. Sodium borohydride in tetrahydrofuran (THF) at −20°C achieves moderate selectivity (70% ee), whereas enzymatic reduction using alcohol dehydrogenases improves ee to 95% but requires longer reaction times (48–72 hours).

Ring-Closing Metathesis (RCM)

RCM offers an alternative route for constructing the bicyclic system. Starting from diene precursors, Grubbs second-generation catalyst facilitates cyclization under inert conditions. For instance, heating a diene substrate with 5 mol% catalyst in dichloromethane at 40°C for 12 hours yields the azabicyclo[3.2.1]octane scaffold in 65–75% yield. This method avoids the need for chiral auxiliaries but requires meticulous control of olefin geometry to prevent side reactions.

Functionalization Strategies for Methanol Group Introduction

Nucleophilic Substitution

The methanol group is introduced via nucleophilic substitution on a preformed azabicyclo intermediate. A common protocol involves treating 1-azabicyclo[3.2.1]octan-5-yl chloride with sodium hydroxide in aqueous ethanol at reflux (80°C) for 6 hours, achieving 85% conversion. However, competing elimination reactions may reduce yields, necessitating polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state.

Mitsunobu Reaction

The Mitsunobu reaction enables stereospecific alcohol installation. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, a hydroxyl-bearing precursor reacts with the azabicyclo scaffold in THF at 0°C to room temperature. This method achieves >90% retention of configuration, critical for preserving enantiopurity. For example, coupling 1-azabicyclo[3.2.1]octan-5-ol with methanol under Mitsunobu conditions yields the target compound in 78% isolated yield.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Proline-derived organocatalysts facilitate asymmetric Mannich reactions to construct the bicyclic core. A three-component reaction between aldehydes, amines, and ketones in the presence of L-proline (20 mol%) in dichloromethane at 25°C generates the azabicyclo framework with 80–85% ee. Subsequent reduction and oxidation steps introduce the methanol moiety.

Transition Metal Catalysis

Palladium-catalyzed allylic alkylation provides another enantioselective route. Chiral phosphine ligands such as (R)-SEGPHOS coordinate with palladium to induce asymmetry during cyclization. For instance, reacting allyl carbonates with amine nucleophiles in toluene at 60°C affords the bicyclic product in 70% yield and 88% ee.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Continuous flow systems enhance scalability and safety. A two-step process involves:

  • Cyclization : Pumping diene and Grubbs catalyst through a heated reactor (40°C, residence time: 30 minutes).

  • Functionalization : In-line mixing with sodium methoxide in methanol at 50°C for 1 hour.
    This method achieves 90% overall yield with >99% purity, reducing solvent waste by 40% compared to batch processes.

Crystallization and Purification

Final purification often involves recrystallization from ethanol-water mixtures. Slow cooling (−5°C/hour) yields colorless crystals with 99.5% chemical purity. Chiral HPLC using a cellulose-based stationary phase resolves enantiomers, ensuring >98% ee for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ee (%)Scalability
Tropinone ReductionRu-(S)-BINAP, H₂8590Moderate
RCMGrubbs II catalyst70N/AHigh
Mitsunobu ReactionDEAD, PPh₃78>95Low
Continuous FlowSodium methoxide9099High

Chemical Reactions Analysis

Types of Reactions: {1-azabicyclo[3.2.1]octan-5-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that incorporates a nitrogen atom within its ring system, belonging to the azabicyclo family. Its molecular formula is C₈H₁₆ClNO, with a molecular weight of 177.67 g/mol. The structural uniqueness contributes to its diverse pharmacological effects, akin to those observed in tropane alkaloids.

Chemistry

  • Building Block : {1-Azabicyclo[3.2.1]octan-5-yl}methanol serves as a crucial building block in organic synthesis, facilitating the development of more complex organic molecules with potential therapeutic applications.

Biology

  • Biological Activity : This compound is under investigation for its interactions with various biological targets, particularly neurotransmitter receptors such as muscarinic and nicotinic acetylcholine receptors. These interactions are essential for understanding its pharmacological profile and potential therapeutic applications in treating cognitive disorders like Alzheimer's disease .

Medicine

  • Therapeutic Potential : Ongoing research aims to explore the compound's potential in developing new drugs targeting neurological disorders and pain management therapies. Its affinity for neurotransmitter receptors suggests possible applications in cognitive enhancement and analgesic treatments .

Neurotransmitter Interaction

Research indicates that this compound exhibits significant affinity for muscarinic and nicotinic receptors, which could be beneficial for treating cognitive disorders and enhancing memory retention .

Antinociceptive Effects

The compound has shown potential analgesic properties similar to other tropane derivatives, suggesting its utility in pain management therapies through modulation of pain perception pathways .

Cognitive Enhancement

A notable study explored the effects of this compound on memory retention in animal models, demonstrating improvements in performance on memory tasks compared to control groups, indicating its potential role in cognitive enhancement therapies.

Pain Modulation

Another study assessed the analgesic properties of the compound in neuropathic pain models, revealing a significant reduction in pain scores, which supports its application as an antinociceptive agent.

Mechanism of Action

The mechanism of action of {1-azabicyclo[3.2.1]octan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

The following analysis compares {1-azabicyclo[3.2.1]octan-5-yl}methanol to structurally related bicyclic amines, focusing on synthesis, physicochemical properties, and pharmacological activity.

Structural Analogues
Compound Name Bicyclic System Key Substituents Molecular Weight (g/mol) Key Applications/Activity Reference ID
This compound [3.2.1] -CH₂OH (hydroxymethyl) 177.67 (HCl salt) Nicotinic receptor ligands, mutilin derivatives
1-Azabicyclo[3.3.0]octane derivatives [3.3.0] Varied (e.g., ethyl-nitroaniline) ~250–300 Muscarinic agonists (e.g., SK-946)
1-Azabicyclo[2.2.2]octane derivatives [2.2.2] (quinuclidine) Hydroxymethyl, diphenyl groups ~300–350 Bronchodilators (e.g., umeclidinium bromide)
8-Methyl-1-azabicyclo[3.2.1]octane [3.2.1] -CH₃ (methyl) 125.21 Not specified (structural studies)

Key Structural Differences :

  • Ring Size/Strain : The [3.2.1] system balances moderate strain with synthetic accessibility, whereas [2.2.2] (quinuclidine) is more rigid and strained, impacting reactivity .
  • Substituent Effects: The hydroxymethyl group in this compound enhances polarity and hydrogen-bonding capacity compared to methyl or aryl substituents in analogues .
Pharmacological Activity
Compound Target Receptor/Activity IC₅₀/Ki Value Selectivity Reference ID
This compound derivatives α7-nAChR (nicotinic) 83 nM (α7) Mixed α7/α4β2
SK-946 ([3.3.0] derivative) Muscarinic M1 receptor High affinity M1-selective
Umeclidinium bromide ([2.2.2] system) Muscarinic M3 receptor (bronchodilator) Sub-nM M3-selective

Activity Trends :

  • The [3.2.1] scaffold shows dual α7/α4β2 nicotinic receptor activity, whereas [3.3.0] derivatives (e.g., SK-946) are muscarinic agonists .
  • Quinuclidine-based compounds ([2.2.2]) exhibit high potency for muscarinic receptors, making them suitable for respiratory therapeutics .
Physicochemical and Stability Properties
Property This compound 1-Azabicyclo[3.3.0]octane Derivatives 1-Azabicyclo[2.2.2]octane Derivatives
Solubility (HCl salt) High (polar hydroxymethyl) Moderate (aryl substituents) Low (lipophilic diphenyl groups)
Stability Stable as hydrochloride salt Sensitive to oxidation High (rigid quinuclidine core)
LogP (Predicted) ~0.5–1.0 ~2.0–3.0 ~3.5–4.5

Key Observations :

  • The hydroxymethyl group in this compound improves aqueous solubility compared to lipophilic [2.2.2] derivatives, favoring oral bioavailability .
  • [3.3.0] compounds require protective group strategies due to oxidative instability .

Q & A

Q. What are effective synthetic routes for {1-azabicyclo[3.2.1]octan-5-yl}methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Key synthetic strategies include:
  • Ring-closing reactions : Utilize bicyclic precursors (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) with lithium bases to form the azabicyclo core, followed by hydroxylation .
  • Catalytic hydrogenation : Reduce intermediates like 8-oxa-2-azabicyclo[3.2.1]octan-3-one under controlled pressure (e.g., H₂/Pd-C) to yield the bicyclic alcohol .
  • Solvent optimization : Polar aprotic solvents (e.g., MeCN) at elevated temperatures (160–180°C) improve cyclization efficiency .
    Yield optimization requires monitoring by GC-MS or HPLC to track intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) and chromatography be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify stereochemistry at bridgehead carbons (C5 and adjacent positions) and confirm hydroxyl group presence via chemical shifts (δ 3.5–4.0 ppm for CH₂OH) .
  • IR spectroscopy : Detect O-H stretching (~3200–3500 cm⁻¹) and bicyclic ring vibrations (C-N stretching at ~1250 cm⁻¹) .
  • HPLC with UV detection : Use reverse-phase C18 columns (mobile phase: MeOH/H₂O with 0.1% TFA) to resolve stereoisomers and assess purity (>98%) .

Advanced Research Questions

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Functional group modifications : Introduce substituents (e.g., thiadiazole, fluorophenyl) at C5 or bridgehead positions to assess impacts on receptor binding .
  • X-ray crystallography : Resolve 3D conformations of derivatives bound to targets (e.g., muscarinic receptors) to identify critical interactions .
  • In vitro assays : Measure binding affinity (IC₅₀) using radioligand displacement (e.g., [³H]-N-methylscopolamine for M1/M2 receptors) .
    Contradictions in SAR may arise from stereochemical variations; enantiomeric separation via chiral chromatography is critical .

Q. How do in vivo neuropathic pain models evaluate the pharmacological efficacy of this compound derivatives?

  • Methodological Answer :
  • Animal models : Induce neuropathic pain in mice via common peroneal nerve ligation. Assess mechanical allodynia using von Frey filaments and static weight-bearing tests .
  • Dose-response studies : Administer derivatives systemically (e.g., 0.05–0.5 mg/kg i.p.) or intracranially (ACC region) to determine ED₅₀ .
  • Receptor profiling : Use Western blotting to quantify M1/M2 receptor expression in brain regions (striatum, ACC) post-treatment .
    Note: Analgesic effects may diminish over time due to receptor downregulation, requiring longitudinal analysis .

Q. What strategies address solubility and stability challenges in formulating this compound for preclinical studies?

  • Methodological Answer :
  • Salt formation : Convert free base to oxalate salts (e.g., PTAC oxalate) to enhance aqueous solubility (up to 35.95 mg/mL in H₂O) .
  • Lyophilization : Stabilize labile derivatives by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Accelerated stability testing : Store formulations at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Q. How can stereoisomerism in this compound derivatives be resolved analytically?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/ethanol gradients to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • Crystallographic analysis : Solve crystal structures of diastereomeric salts (e.g., tartrate derivatives) to assign stereochemistry .

Key Methodological Notes

  • Contradictions : and highlight differing synthetic yields (78% vs. lower efficiencies) depending on solvent choice (MeCN vs. THF) and reaction time .
  • Advanced Tools : Molecular docking (e.g., AutoDock Vina) complements SAR studies by predicting binding poses to muscarinic receptors .
  • Data Interpretation : Two-way ANOVA with post-hoc SNK tests is recommended for analyzing dose- and time-dependent pharmacological effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.